An In-depth Technical Guide to the Physical and Chemical Properties of Bromoferrocene
An In-depth Technical Guide to the Physical and Chemical Properties of Bromoferrocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoferrocene, an organometallic compound, is a monosubstituted derivative of ferrocene, a classic sandwich compound with an iron atom situated between two parallel cyclopentadienyl rings. The introduction of a bromine atom onto one of the cyclopentadienyl rings imparts unique reactivity, making bromoferrocene a valuable and versatile starting material in the synthesis of a wide array of functionalized ferrocene derivatives. These derivatives have garnered significant interest in various fields, including materials science, catalysis, and medicinal chemistry, owing to their unique electronic, electrochemical, and structural properties. This guide provides a comprehensive overview of the physical and chemical properties of bromoferrocene, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic and structural characteristics.
Physical and Chemical Properties
Bromoferrocene is typically a brown to red-orange crystalline solid or semi-solid at room temperature.[1] It is insoluble in water but exhibits good solubility in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide.[2]
Table 1: Physical Properties of Bromoferrocene
| Property | Value | References |
| Molecular Formula | C₁₀H₉BrFe | [3] |
| Molecular Weight | 264.93 g/mol | [3] |
| Appearance | Brown to red solid or semi-solid | [1] |
| Melting Point | 26-32 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, DMSO | [2] |
| Flash Point | > 110 °C | [1] |
Spectroscopic Data
The structural characterization of bromoferrocene is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of bromoferrocene displays characteristic signals for the protons on both the substituted and unsubstituted cyclopentadienyl rings. The unsubstituted ring typically shows a singlet, while the protons on the brominated ring appear as two pseudo-triplets due to coupling between adjacent protons.
Table 2: Spectroscopic Data for Bromoferrocene
| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Description |
| ¹H NMR | The spectrum typically shows signals for the unsubstituted cyclopentadienyl ring (a singlet) and the substituted ring (two pseudo-triplets). |
| ¹³C NMR | The spectrum shows distinct signals for the carbon atoms of the two different cyclopentadienyl rings. |
| IR Spectroscopy | Characteristic peaks for ferrocene derivatives include C-H stretching, C=C stretching of the cyclopentadienyl rings, and ring-metal vibrations.[5] |
Specific peak assignments and coupling constants can vary slightly depending on the solvent and experimental conditions. A representative ¹H NMR spectrum is available in several chemical databases.[6]
Crystal Structure
As of the latest available data, a definitive crystal structure for the parent bromoferrocene molecule has not been extensively reported in open crystallographic databases. However, the crystal structures of numerous bromoferrocene derivatives have been determined, providing insight into the typical bond lengths and angles of the ferrocenyl moiety.[7] The fundamental structure consists of the characteristic ferrocene sandwich scaffold with a bromine atom covalently bonded to one of the cyclopentadienyl rings.
Experimental Protocols
Synthesis of Bromoferrocene from Stannylferrocene
A common and efficient method for the synthesis of bromoferrocene involves the reaction of a stannylferrocene precursor with bromine.[2]
Materials:
-
Tri-n-butylstannylferrocene
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
Procedure:
-
Dissolve the stannylferrocene in dichloromethane in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred stannylferrocene solution. The reaction is a self-indicating titration; the endpoint is reached when a slight persistent bromine color is observed.
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any excess bromine, followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude bromoferrocene.
-
The product can be further purified by column chromatography or recrystallization.
Lithiation of Bromoferrocene and Electrophilic Quench
Lithiation of bromoferrocene, followed by quenching with an electrophile, is a cornerstone reaction for the synthesis of a wide range of substituted ferrocenes.[8]
Materials:
-
Bromoferrocene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Electrophile (e.g., an aldehyde, ketone, carbon dioxide, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve bromoferrocene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.
-
Slowly add the chosen electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds with bromoferrocene as a substrate.[9]
Materials:
-
Bromoferrocene
-
Coupling partner (e.g., an alkyne, amine, or organozinc reagent)
-
Copper(I) catalyst (e.g., CuI, Cu₂O)
-
Ligand (if required, e.g., a phenanthroline derivative)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
In a dry Schlenk flask or sealed reaction tube under an inert atmosphere, combine bromoferrocene, the coupling partner, the copper catalyst, the ligand (if used), and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the required temperature with stirring for the specified duration (typically several hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or an appropriate aqueous solution to remove the base and other inorganic byproducts.
-
Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. The self-indicating preparation of bromoferrocenes from stannylferrocenes and an improved synthesis of di-iodoferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromoferrocene | 1273-73-0 | FB152438 | Biosynth [biosynth.com]
- 4. Bromoferrocene 1273-73-0 [sigmaaldrich.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. Bromoferrocene(1273-73-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
